molecular formula C19H17ClN2O4 B12197232 N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12197232
M. Wt: 372.8 g/mol
InChI Key: GKKOOXHMVQEKPP-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyridine ring substituted with a chlorine atom and a chromenone moiety, which is a derivative of coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Synthesis of the chromenone moiety: Starting from a suitable precursor like 4-methyl-7-methoxycoumarin, various functional group transformations can be performed to introduce the necessary substituents.

    Formation of the pyridine derivative: The 2-chloropyridine can be synthesized or purchased and then functionalized to introduce the amide linkage.

    Coupling reaction: The final step involves coupling the chromenone moiety with the pyridine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromenone derivative with additional oxygen-containing functional groups, while reduction may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the chromenone moiety suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The combination of the pyridine and chromenone moieties may offer unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural features.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The chromenone moiety could be involved in binding interactions, while the pyridine ring may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-4-yl)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Lacks the methoxy group on the chromenone moiety.

    N-(2-bromopyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Substitutes chlorine with bromine on the pyridine ring.

    N-(2-chloropyridin-4-yl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Replaces the methoxy group with a hydroxy group on the chromenone moiety.

Uniqueness

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the methoxy and chlorine substituents can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C19H17ClN2O4/c1-11-7-19(24)26-16-10-15(25-2)12(8-14(11)16)3-4-18(23)22-13-5-6-21-17(20)9-13/h5-10H,3-4H2,1-2H3,(H,21,22,23)

InChI Key

GKKOOXHMVQEKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=NC=C3)Cl

Origin of Product

United States

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